![molecular formula C12H19NO6 B1466081 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1011479-76-7](/img/structure/B1466081.png)
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO6 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Cellular Effects
The effects of 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by binding to key proteins, thereby altering downstream gene expression. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance catalytic efficiency. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or systemic toxicity. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes, such as esterases and proteases, which catalyze its hydrolysis and cleavage. These reactions lead to the formation of metabolites, including carboxylic acids and alcohols, which can further participate in metabolic processes. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can interact with intracellular proteins and enzymes. The distribution of the compound within tissues can also affect its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid (CAS Number: 1011479-76-7) is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the azetidine ring and various functional groups, suggest potential biological activities that merit detailed investigation. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Molecular Formula : C12H19NO6
- Molecular Weight : 273.285 g/mol
- Structure : The compound contains a tert-butoxycarbonyl group and an ethoxycarbonyl group attached to an azetidine ring, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a protein degrader building block . This compound is part of a class of molecules that have shown promise in targeted protein degradation, a strategy that has gained traction in drug discovery for its potential to selectively eliminate harmful proteins associated with various diseases.
The mechanism through which this compound exerts its biological effects involves:
- Targeting Specific Proteins : The compound can selectively bind to target proteins, leading to their degradation via cellular pathways such as the ubiquitin-proteasome system.
- Modulation of Enzyme Activity : By interacting with specific enzymes, it may alter metabolic pathways, potentially leading to therapeutic effects.
Case Studies
- In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant activity against cancer cell lines. For example, studies on related azetidine derivatives showed promising IC50 values in inhibiting cell proliferation in various cancer types.
- Polymorphic Behavior : A study on related compounds highlighted polymorphic transitions that affect solubility and bioavailability, suggesting that the physical form of the compound can influence its biological activity significantly .
- Synthesis and Characterization : The synthesis of this compound has been optimized to enhance yield and purity, which is crucial for ensuring reproducible biological testing results. Techniques such as NMR and HPLC have confirmed the structural integrity necessary for biological assays .
Data Tables
Property | Value |
---|---|
Molecular Formula | C12H19NO6 |
Molecular Weight | 273.285 g/mol |
CAS Number | 1011479-76-7 |
Purity | ≥ 97% |
Biological Role | Protein Degrader Building Block |
Scientific Research Applications
Pharmaceutical Development
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to enhance their anticancer properties. For instance, the introduction of various substituents on the azetidine ring can yield compounds with improved efficacy against specific cancer cell lines.
Peptide Synthesis
The compound serves as a protecting group in peptide synthesis, particularly for amino acids that require selective functionalization. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide coupling reactions.
Example Reaction
In the synthesis of peptides, the Boc group can be removed under mild acidic conditions, allowing for further functionalization without affecting other sensitive groups.
Agrochemical Applications
This compound has potential applications in the development of agrochemicals. Its derivatives can be designed to act as herbicides or insecticides, targeting specific biochemical pathways in pests or weeds.
Research Insight
Studies have indicated that modifying the ethoxycarbonyl group can enhance the bioactivity of derivatives against agricultural pests while minimizing toxicity to non-target organisms.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid, and how can purity be optimized?
The compound is typically synthesized via multi-step protection-deprotection strategies. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen using Boc anhydride under basic conditions (e.g., DMAP or TEA in THF) .
- Step 2 : Ethoxycarbonyl protection at the 3-position via esterification with ethyl chloroformate .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure via H/C NMR .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., Boc and ethoxycarbonyl groups) using H NMR (e.g., tert-butyl singlet at ~1.4 ppm) and C NMR (carbonyl carbons at ~155-170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
- FT-IR : Identify carbonyl stretches (Boc: ~1680–1720 cm; ethoxycarbonyl: ~1740 cm) .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How does the stability of this compound vary under acidic/basic conditions, and how can contradictory data be resolved?
- Stability Profile :
- Data Contradictions : Conflicting reports on Boc stability may arise from solvent polarity or temperature variations. Perform controlled kinetic studies (e.g., HPLC monitoring at 25°C vs. 40°C) to clarify .
Q. What strategies mitigate side reactions during coupling reactions involving this compound?
- Activation Methods : Use coupling agents like HATU or EDCI with HOAt to minimize racemization .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility and reduce aggregation.
- Temperature Control : Maintain reactions at 0–5°C to suppress β-lactam formation, a common side product in azetidine derivatives .
Q. How can researchers address discrepancies in reported toxicity or ecological impact data?
- Toxicity Analysis : While acute toxicity is often labeled “no data available” , conduct in vitro assays (e.g., MTT assay on HEK293 cells) to assess cytotoxicity.
- Ecological Impact : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) if environmental release is a concern .
Q. What are the decomposition products under thermal stress, and how do they affect downstream applications?
- Thermal Degradation : At >150°C, the compound may release CO (from Boc group) and form azetidine derivatives or cyclic amides .
- Mitigation : Use TGA-DSC to identify decomposition thresholds. Purge reaction systems with inert gas (N) to exclude oxygen during high-temperature steps .
Q. Methodological Tables
Table 1. Key Stability Parameters
Condition | Observation | Reference |
---|---|---|
1M HCl (25°C, 1h) | Complete Boc deprotection | |
0.1M NaOH (25°C, 1h) | Partial ethoxycarbonyl hydrolysis | |
UV light (254 nm) | No degradation (24h exposure) |
Table 2. Recommended Analytical Conditions
Method | Parameters | Reference |
---|---|---|
HPLC (Purity) | C18 column, 70:30 HO/ACN, 1 mL/min | |
H NMR (DMSO-d6) | δ 1.4 (s, Boc), δ 4.2 (q, ethoxy group) |
Properties
IUPAC Name |
3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-5-18-9(16)12(8(14)15)6-13(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWFRIPIIZSBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725571 | |
Record name | 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011479-76-7 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3,3-azetidinetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011479-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-(ethoxycarbonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.